molecular formula C16H17FN2O2 B2844190 1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea CAS No. 1396882-16-8

1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea

Cat. No.: B2844190
CAS No.: 1396882-16-8
M. Wt: 288.322
InChI Key: PXYLRJZOAUYPGH-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea typically involves the reaction of 2-fluoroaniline with 3-hydroxy-3-phenylpropyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

For industrial-scale production, the process may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of 1-(2-Fluorophenyl)-3-(3-oxo-3-phenylpropyl)urea.

    Reduction: Formation of 1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea
  • 1-(2-Bromophenyl)-3-(3-hydroxy-3-phenylpropyl)urea
  • 1-(2-Methylphenyl)-3-(3-hydroxy-3-phenylpropyl)urea

Uniqueness

1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c17-13-8-4-5-9-14(13)19-16(21)18-11-10-15(20)12-6-2-1-3-7-12/h1-9,15,20H,10-11H2,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYLRJZOAUYPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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